2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(methylthio)-1,3,4-oxadiazole
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Overview
Description
The compound “2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(methylthio)-1,3,4-oxadiazole” is a complex organic molecule. It contains an azepane ring, which is a seven-membered ring containing nitrogen. It also has a sulfonyl group attached to the phenyl ring, a methylthio group, and an oxadiazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon skeleton. The presence of the azepane ring could impart some rigidity to the structure, while the sulfonyl group could be a site of reactivity .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the specific conditions and reagents present. The sulfonyl group could potentially be a site of nucleophilic attack, and the oxadiazole ring might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group might increase its polarity, affecting its solubility in different solvents .Scientific Research Applications
Synthesis and Antimicrobial Activity
A study describes the multicomponent synthesis of novel 2-aryl-5-((1-aryl-1H-1,2,3-triazol-4-yl)methylthio)-1,3,4-oxadiazoles, using CuI as a catalyst. These compounds were evaluated for their antimicrobial activity against various bacterial and fungal strains, demonstrating their potential in combating microbial infections (Sindhu et al., 2013).
Anticonvulsant and Muscle Relaxant Properties
Another study focuses on the synthesis of 5-[2-(phenylthio)phenyl]-1,3,4-oxadiazole derivatives and their evaluation for anticonvulsant and muscle relaxant activities. The findings indicate that some compounds exhibit weak anticonvulsant activity but pronounced muscle relaxant effects, comparable to diazepam (Almasirad et al., 2007).
Biological Evaluation for Cholinesterase Inhibition
Research into the biological activities of 1,3,4-oxadiazole compounds includes a study on 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides. These compounds were synthesized and screened for their inhibitory activity against butyrylcholinesterase (BChE), revealing potential applications in treating diseases like Alzheimer's (Khalid et al., 2016).
Antioxidant and Antibacterial Activities
Additionally, the synthesis and evaluation of 2,5-disubstituted 1,3,4-oxadiazole derivatives for their antibacterial and antifungal activities were reported. This research highlights the cytotoxic, antibacterial, antifungal, and anti-tubercular activities of 1,3,4-oxadiazoles, emphasizing their importance in the development of new therapeutic agents (Jafari et al., 2017).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[4-(azepan-1-ylsulfonyl)phenyl]-5-methylsulfanyl-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S2/c1-22-15-17-16-14(21-15)12-6-8-13(9-7-12)23(19,20)18-10-4-2-3-5-11-18/h6-9H,2-5,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHRNXXLBCKUWHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(O1)C2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(methylthio)-1,3,4-oxadiazole |
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